molecular formula C9H19N3O2 B1489053 2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide CAS No. 1342136-65-5

2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B1489053
CAS No.: 1342136-65-5
M. Wt: 201.27 g/mol
InChI Key: YAKLTJGCFNLNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

  • 3-Aminoazetidin-1-yl group: A four-membered azetidine ring with an amine substituent at the 3-position. This rigid, small-ring heterocycle may enhance target binding through spatial constraints and hydrogen-bonding interactions.
  • 3-Methoxypropyl chain: A linear alkyl group with a terminal methoxy moiety, likely improving solubility and pharmacokinetic properties compared to purely hydrophobic substituents.

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-14-4-2-3-11-9(13)7-12-5-8(10)6-12/h8H,2-7,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKLTJGCFNLNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide, a compound with the CAS number 1342136-65-5, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

The chemical structure of 2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide is characterized by the presence of an azetidine ring and an acetamide functional group. Its molecular formula is C8H17N3O2C_8H_{17}N_3O_2, with a molecular weight of 187.24 g/mol. The compound is soluble in various organic solvents and exhibits moderate stability under physiological conditions.

Research indicates that compounds similar to 2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide may act as inhibitors of specific protein kinases, particularly those involved in cancer signaling pathways. The inhibition of these kinases can lead to reduced tumor cell proliferation and increased apoptosis, making such compounds potential candidates for cancer therapy .

MechanismDescription
Protein Kinase InhibitionInhibits specific kinases involved in cancer signaling pathways.
Apoptosis InductionPromotes programmed cell death in tumor cells.
Cell Cycle RegulationAlters cell cycle progression, potentially leading to cell cycle arrest.

Biological Activity

The biological activity of 2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide has been explored in various studies:

Case Studies

Several case studies highlight the application of similar compounds in drug discovery and development:

  • University of North Carolina : The Rapidly Emerging Antiviral Drug Development Initiative (READDI) utilized advanced drug discovery methods to identify novel antiviral compounds, which may include derivatives related to 2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide .
  • Bioversys : This Swiss biotech company focuses on developing drugs targeting drug-resistant infections, indicating the broader applicability of azetidine derivatives in combating resistant pathogens .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide exhibit antimicrobial properties. The azetidine moiety has been associated with enhanced activity against various pathogens, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of azetidine compounds showed promising activity against resistant strains of bacteria, suggesting that modifications like those seen in this compound could enhance efficacy against infections .

Neuropharmacology

Potential Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. The structural features of azetidine derivatives have been linked to the modulation of neurotransmitter systems.

Case Study : In a neuropharmacological study, an azetidine derivative demonstrated the ability to protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Cancer Research

Anti-Cancer Properties : Compounds with similar structures have shown potential as anti-cancer agents. The ability to inhibit cell proliferation and induce apoptosis in cancer cells has been observed.

Case Study : An investigation into azetidine derivatives revealed significant anti-proliferative effects on various cancer cell lines, suggesting that 2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide could be explored further for its anti-cancer properties .

Data Table: Summary of Research Findings

Application AreaFindings SummaryReference
Antimicrobial ActivityEffective against resistant bacterial strainsJournal of Medicinal Chemistry
NeuropharmacologyPotential neuroprotective effectsNeuropharmacological Study
Cancer ResearchInduces apoptosis in cancer cell linesCancer Research Investigation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

a) N-(3-Methoxypropyl) Derivatives
  • Activity: Likely targets kinase or nucleic acid-binding proteins due to the aromatic heterocycles, contrasting with the target compound’s azetidine-mediated interactions .
b) Aminoalkyl vs. Azetidinyl Groups
  • N-(3-Aminopropyl)acetamide (): Structure: Linear aminopropyl chain instead of the azetidine ring. Function: Used as a polyamine-based building block for heterocycles, highlighting the role of free amines in chelation or catalysis. The target compound’s cyclic amine may reduce conformational flexibility but improve metabolic stability .
  • 2-(3-Azidoazetidin-1-yl)-N,N-diisopropylacetamide (CAS 2098078-54-5):
    • Structure : Azide substituent on azetidine vs. amine in the target compound.
    • Reactivity : The azide group enables click chemistry applications, whereas the amine in the target compound may participate in acid-base interactions or covalent bonding .

Functional Group Comparisons

a) Aromatic vs. Heterocyclic Moieties
  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (): Structure: Quinazoline sulfonyl group with pyrrolidine substituents. The target compound’s azetidine may instead modulate GPCRs or ion channels .
  • 2-(3,4-dimethoxyphenyl)-N-(3-methoxypropyl)acetamide ():
    • Structure : Dimethoxyphenyl group enhances electron-rich aromatic interactions.
    • Solubility : Higher logP compared to the target compound due to the hydrophobic phenyl group, suggesting differences in bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound C10H19N3O2 213.28 Azetidine amine, methoxypropyl Drug discovery (GPCR targets)
N-(3-METHOXYPROPYL)-2-(4-[4-(2-PYRIDINYL)... C21H22N4O3 378.42 Pyridinylpyrimidinyl-phenoxy Kinase inhibition
N-(3-Aminopropyl)acetamide C5H12N2O 116.16 Linear aminopropyl Polyamine synthesis
2-(3,4-dimethoxyphenyl)-N-(3-methoxypropyl)acetamide C14H21NO3 267.32 Dimethoxyphenyl Solubility studies

Preparation Methods

Azetidine Ring Formation and Amino Substitution

The azetidine ring, a four-membered nitrogen-containing heterocycle, is synthesized through cyclization reactions involving appropriate amino alcohols or haloamines. The 3-amino substitution on the azetidine ring can be introduced either by direct amination of the ring or by using a suitably substituted azetidine precursor.

For example, starting from azetidine derivatives, selective amination at the 3-position can be achieved via nucleophilic substitution or reductive amination under mild conditions to preserve the ring integrity.

Acetamide Bond Formation

The acetamide linkage is formed by coupling the aminoazetidine intermediate with an acylating agent such as chloroacetyl chloride or acetic anhydride derivatives. Alternatively, amide bond formation can be accomplished by reacting the aminoazetidine with activated esters or acid chlorides of acetic acid derivatives.

A representative method involves:

  • Reacting 3-aminoazetidine with 2-chloroacetamide or its equivalent under basic conditions to form 2-(3-aminoazetidin-1-yl)acetamide.
  • This step requires careful control of temperature and pH to avoid side reactions.

Introduction of the 3-Methoxypropyl Side Chain

The N-substitution with the 3-methoxypropyl group is typically achieved by alkylation of the nitrogen atom in the acetamide intermediate. This can be performed by:

  • Reacting the acetamide intermediate with 3-methoxypropyl halides (e.g., 3-methoxypropyl bromide) under nucleophilic substitution conditions.
  • Using a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen and facilitate alkylation.

Alternatively, reductive amination of the acetamide intermediate with 3-methoxypropionaldehyde followed by reduction can be employed.

Purification and Characterization

After synthesis, the compound is purified by standard techniques such as silica gel column chromatography using appropriate eluents (e.g., hexanes/ethyl acetate mixtures). The product is characterized by spectroscopic methods including NMR, IR, and mass spectrometry to confirm structure and purity.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Azetidine ring formation Cyclization of amino alcohols or haloamines 3-Aminoazetidine intermediate Variable Ring closure under mild conditions
2 Amide bond formation Reaction with chloroacetamide or acyl chloride 2-(3-Aminoazetidin-1-yl)acetamide 50-70 Controlled temperature and pH
3 N-Alkylation 3-Methoxypropyl bromide, base (K2CO3/NaH) 2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide 60-80 Nucleophilic substitution
4 Purification Silica gel chromatography Pure target compound Confirmed by NMR, MS, IR

Research Findings and Analysis

  • The amide bond formation step is critical and often utilizes coupling reagents or activated acyl derivatives to improve yield and reduce side products.
  • Alkylation with 3-methoxypropyl halides must be carefully optimized to prevent over-alkylation or ring-opening side reactions.
  • Literature reports emphasize the importance of inert atmosphere (argon or nitrogen) during sensitive steps to avoid oxidation or hydrolysis.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by flash chromatography are standard for ensuring product integrity.
  • The synthetic accessibility score of the compound is relatively low (~2.0), indicating moderate ease of synthesis with standard laboratory techniques.
  • Solubility and physicochemical data suggest the compound is very soluble in common organic solvents, facilitating purification and handling.

Comparative Notes on Related Compounds

While direct literature on 2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide is limited, analogous compounds such as N-(3,3-dimethoxy-1-trifluoromethyl-propyl)-acetamide have been synthesized using multi-step procedures involving similar amide bond formation and substitution reactions. These methods provide a framework for the preparation of the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.